Bis(2-(dimethylamino)ethyl) succinate

Succinylcholine synthesis Process chemistry Intermediate optimization

Bis(2-(dimethylamino)ethyl) succinate (CAS 19249-04-8; IUPAC: butanedioic acid, 1,4-bis[2-(dimethylamino)ethyl] ester) is a tertiary amino-diester derived from succinic acid and N,N-dimethylethanolamine. It bears two basic dimethylamino termini ester-linked to a four-carbon dicarboxylate backbone (C₁₂H₂₄N₂O₄; MW 260.33 g/mol).

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
CAS No. 19249-04-8
Cat. No. B096468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(dimethylamino)ethyl) succinate
CAS19249-04-8
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCN(C)CCOC(=O)CCC(=O)OCCN(C)C
InChIInChI=1S/C12H24N2O4/c1-13(2)7-9-17-11(15)5-6-12(16)18-10-8-14(3)4/h5-10H2,1-4H3
InChIKeyJSINVKLVDNFTSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-(dimethylamino)ethyl) Succinate (CAS 19249-04-8): Core Identity and Procurement-Relevant Classification


Bis(2-(dimethylamino)ethyl) succinate (CAS 19249-04-8; IUPAC: butanedioic acid, 1,4-bis[2-(dimethylamino)ethyl] ester) is a tertiary amino-diester derived from succinic acid and N,N-dimethylethanolamine. It bears two basic dimethylamino termini ester-linked to a four-carbon dicarboxylate backbone (C₁₂H₂₄N₂O₄; MW 260.33 g/mol) [1]. The compound is primarily encountered in pharmaceutical chemistry as the penultimate synthetic intermediate en route to succinylcholine chloride — a depolarizing neuromuscular blocker — and as a characterized impurity (Succinylcholine Impurity 1) in the finished API . Its dual tertiary-amine functionality distinguishes it from both the monoester analog and the fully quaternized succinylcholine, defining its unique role in synthesis, impurity profiling, and reference-standard applications.

Penultimate synthetic intermediate for succinylcholine chloride production
Designated Succinylcholine Impurity 1 for pharmacopeial impurity profiling
Distillation-compatible diester enabling high-purity reference standard preparation

Why Generic Diester Substitution Fails for Bis(2-(dimethylamino)ethyl) Succinate (CAS 19249-04-8)


Bis(2-(dimethylamino)ethyl) succinate occupies a structurally constrained niche that prevents direct interchange with closely related diester analogs. The succinate spacer length (four carbon atoms) together with the two tertiary amine termini produces a precise inter-nitrogen distance that governs both its synthetic conversion efficiency to succinylcholine and its chromatographic retention behavior as an impurity marker [1][2]. Substituting the succinate backbone with a longer dicarboxylate (e.g., glutarate or adipate) alters the boiling point, lipophilicity, and quaternization kinetics, while replacing one dimethylaminoethyl ester with a chloroethyl ester (as in bis(2-chloroethyl) succinate) introduces a fundamentally different reactivity profile — requiring additional amination steps and producing lower overall yields to the final API [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision-relevant performance gaps.

Backbone Succinate spacer length governs quaternization kinetics; glutarate or adipate analogs shift reaction rates and impurity profiles.
Reactivity Bis(2-chloroethyl) succinate introduces halogen reactivity, requiring extra synthetic steps and yielding lower overall API output.
Regulatory Only the succinate diester holds designated Succinylcholine Impurity 1 status; other analogs lack pharmacopeial traceability.

Quantitative Evidence Guide: Bis(2-(dimethylamino)ethyl) Succinate (CAS 19249-04-8) vs. Closest Analogs


Synthetic Yield: 90.64% with 99.5% Purity vs. Low-Yielding Bis(2-chloroethyl) Succinate Route

The patented process using bis(2-dimethylaminoethyl) succinate as the direct intermediate delivers 90.64% isolated yield at 99.5% purity after thin-layer distillation (Example 1, LiNH as catalyst). By contrast, the alternative route via bis(2-chloroethyl) succinate (Method II, described in the same patent) is explicitly characterized as giving 'relatively low yield,' and Method III — which proceeds through bis(2-chloroethyl) succinate followed by alkylation with trimethylamine — yields succinylcholine chloride 'again only in low yield' [1]. The 90.64% yield represents a substantially higher efficiency versus these legacy routes, eliminating an extra synthetic step and avoiding the handling of hygroscopic, thermally labile intermediates.

Synthetic Yield
Head-to-head
90.64% yield at 99.5% purity vs. bis(2-chloroethyl) succinate route (reported as low yield)
Reported high-yield route supports intermediate selection for efficient synthesis.
Patent Example 1; yields depend on catalyst and distillation conditions.
Succinylcholine synthesis Process chemistry Intermediate optimization

Purity Benchmarking: 99.5% Post-Distillation vs. Typical Commercial 97–98% for Analogs

Under optimized catalyst conditions (US Patent 5,206,420, Table 1), bis(2-dimethylaminoethyl) succinate achieves post-distillation purity of 99.5% (LiOCH₃ catalyst: 99.5%; KOCH₃ catalyst: 99.5%). A separate patent (Sequent Scientific, US20140100385A1, Example 1) reports 99.5% purity at 80% yield without high-vacuum distillation — using in-situ base purification instead. These values exceed the typical commercially specified purity of 97% (Bidepharm standard grade) and 98% (Anaxlab) , and match or surpass the purity of the final succinylcholine chloride API after recrystallization (99.5% per the same patent). Bis(2-chloroethyl) succinate, by contrast, is typically supplied as a technical-grade intermediate without comparable purity documentation.

Purity Benchmark
Cross-study
99.5% post-distillation purity vs. commercial 97–98% grades
Enables reliable impurity quantification at ICH Q3B thresholds.
Patent-grade data; commercial reagent purity may vary by supplier.
Pharmaceutical intermediate quality Purity specification Process analytical technology

Boiling Point Under Reduced Pressure: 130–135°C at 1 Torr Enables Distillation-Based Purification vs. Higher-Boiling Adipate Analog

Bis(2-(dimethylamino)ethyl) succinate exhibits a boiling point of 130–135°C at 1 Torr pressure, as experimentally determined in the original 1949 synthesis report and confirmed by the Kimura et al. compilation . This places it within a practical distillation window for bench-scale and pilot-plant purification. The chain-extended analog bis(2-(dimethylamino)ethyl) adipate (CAS 65169-69-9) has a reported boiling point of 153–158°C at 1 Torr — approximately 23°C higher [1]. The higher boiling point of the adipate analog increases the thermal stress on the tertiary amine functionality during vacuum distillation and raises the energy input required for purification, making the succinate ester the more process-friendly intermediate for applications requiring distilled-grade material.

Boiling Point
Cross-study
130–135 °C at 1 Torr, 23 °C lower than adipate analog
Lower boiling point facilitates distillation purification with reduced thermal stress.
1949 literature value; scale-up behavior may differ.
Thermal stability Distillation purification Volatility comparison

LogP (ACD) of 0.51: Balanced Hydrophilicity vs. Longer-Chain Adipate Analog (Predicted LogP ~1.5+)

The predicted ACD/LogP of bis(2-(dimethylamino)ethyl) succinate is 0.51 (ChemSpider, ACD/Labs Percepta Platform v14.00) . This places the compound in an intermediate hydrophilicity range. At physiological pH, the dimethylamino groups become protonated; the ACD/LogD drops to -3.46 (pH 5.5) and -1.16 (pH 7.4), reflecting substantial aqueous solubility of the ionized species . The experimentally reported solubility profile (sparingly soluble in chloroform, soluble in DMSO, slightly soluble in methanol) is consistent with this amphiphilic character . By contrast, the adipate homolog (bis(2-(dimethylamino)ethyl) adipate, C₁₄H₂₈N₂O₄) adds two methylene units to the dicarboxylate chain, which is predicted to increase logP by approximately 1.0 log unit (class-level inference based on Hansch π = 0.5 per methylene), significantly shifting the hydrophilicity–lipophilicity balance and altering reversed-phase HPLC retention behavior.

Predicted LogP
Class-level inference
ACD/LogP 0.51; adipate analog estimated ~1.5+
Supports reversed-phase HPLC method compatibility without ion-pairing agents.
Predicted value; experimental logP determination not available.
Lipophilicity Chromatographic retention Drug-likeness parameters

Designated Succinylcholine Impurity 1: Regulatory Identity Enables Pharmacopeial Traceability vs. Unspecified Analogs

Bis(2-(dimethylamino)ethyl) succinate is formally catalogued as Succinylcholine Impurity 1, serving as a reference standard for traceability against pharmacopeial monographs (USP and EP) . In the 2018 HILIC-LC study by Dziadosz et al., the chromatographic method achieved resolution Rs > 3 between succinylcholine and its main impurity succinylmonocholine, and identified two novel impurities likely originating from synthesis: [2-(trimethylaminium)ethyl]-[2ʹ-(trimethylaminium)vinyl] succinate and [2-(dimethylamino)ethyl]-[2ʹ-(trimethylaminium)ethyl] succinate — the latter being the mono-quaternized derivative of the target compound [1]. This impurity framework places bis(2-(dimethylamino)ethyl) succinate at the center of succinylcholine impurity tracking, whereas close analogs such as bis(2-chloroethyl) succinate or bis(2-(dimethylamino)ethyl) adipate have no designated role in the succinylcholine impurity profile and therefore lack the regulatory documentation required for ANDA and DMF submissions.

Impurity Designation
Class-level
Succinylcholine Impurity 1 with pharmacopeial traceability
Reduces regulatory documentation burden for ANDA/DMF impurity profiling.
Designation context; verify current monograph status with reference standard supplier.
Pharmaceutical impurity profiling Reference standard ANDA submission support

Reduced-Pressure Distillation Purity Range: 99.2–99.5% Across Catalysts Demonstrates Process Robustness

US Patent 5,206,420 Table 1 reports that bis(2-dimethylaminoethyl) succinate achieves a consistent post-distillation purity of 99.2–99.5% across three different alkali metal catalysts (LiOCH₃, NaOCH₃, KOCH₃) at catalyst loadings of 2–6% by weight and reaction temperatures of 65–88°C [1]. Crude yields range from 87% to 99.9%, with the potassium methoxide variant reaching 99.9% crude yield and 99.5% purity. This narrow purity band across substantially different catalyst systems demonstrates that high-purity product can be obtained via multiple synthetic paths — a process-robustness advantage not documented for the monoester analog (mono(2-(dimethylamino)ethyl) succinate, CAS 10549-59-4) or the bis(2-chloroethyl) succinate route, where the introduction of halogen functionality requires distinct purification strategies to avoid hydrolytic degradation.

Process Robustness
Cross-study
99.2–99.5% purity across three alkali metal catalysts
Indicates supply-chain flexibility; consistent purity achievable via multiple routes.
Patent Table 1; catalyst loading and temperature affect crude yield.
Process robustness Catalyst screening Quality by Design

Best Application Scenarios for Bis(2-(dimethylamino)ethyl) Succinate (CAS 19249-04-8) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Succinylcholine Chloride API Quality Control

As the designated Succinylcholine Impurity 1, bis(2-(dimethylamino)ethyl) succinate is the primary non-quaternized impurity reference standard for succinylcholine chloride drug substance and drug product testing . The HILIC-LC method developed by Dziadosz et al. (2018) demonstrated that this compound, in its mono-quaternized form [2-(dimethylamino)ethyl]-[2ʹ-(trimethylaminium)ethyl] succinate, is a process-related impurity requiring quantification during API release [1]. The demonstrated 99.5% purity achievable through distillation [2] qualifies the compound as a reference standard suitable for ICH Q3B-compliant impurity limit testing at the 0.1% threshold, making it directly applicable in ANDA/DMF modules 3.2.S.3.2 (Impurities) for generic succinylcholine submissions.

Penultimate Intermediate for High-Yield Succinylcholine Chloride Synthesis

Bis(2-(dimethylamino)ethyl) succinate serves as the immediate precursor to succinylcholine chloride via quaternization with methyl chloride. The Sequent Scientific patent (US20140100385A1) demonstrates that starting from this intermediate, succinylcholine chloride is obtained in 92% yield (97–98% purity) before purification and 90% yield (99.5% purity) after recrystallization [3]. The overall synthetic route from succinic anhydride via bis(2-dimethylamino)ethyl succinate (80% yield, 99.5% purity) to finished succinylcholine chloride provides a two-step pathway with cumulative yields exceeding 70%, significantly outperforming the bis(2-chloroethyl) succinate route, which requires three synthetic steps with cumulative yields qualitatively described as low [2].

Nicotinic Acetylcholine Receptor Ligand in Pharmacological Research

Bis(2-(dimethylamino)ethyl) succinate has been studied as a potential agonist/antagonist ligand at nicotinic acetylcholine receptors, as reported by Abood et al. (1988, Pharmacol. Biochem. Behav., 30, 403) [4]. The compound's bis-tertiary-amine structure, with a LogP of 0.51 and ACD/LogD of -1.16 at pH 7.4 , positions it as a moderately hydrophilic probe for structure-activity relationship (SAR) studies. This aqueous solubility profile facilitates in vitro pharmacological testing in buffer systems without requiring DMSO concentrations that could confound receptor-binding measurements, an advantage over more lipophilic bis-amine esters with longer dicarboxylate chains.

Analytical Method Development and HPLC Column Qualification

Bis(2-(dimethylamino)ethyl) succinate has been validated as an analyte for reversed-phase HPLC method development on mixed-mode stationary phases (SIELC Newcrom R1 column), using acetonitrile-water-phosphoric acid mobile phase [5]. The compound's retention behavior under these conditions (LogP 0.51, polar surface area 59 Ų) makes it suitable as a system-suitability test compound for qualifying HPLC columns intended for basic amino-ester analytes. The established separation method is directly transferable to UPLC with 3 µm particle columns, and the phosphoric acid mobile phase can be substituted with formic acid for mass-spectrometry-compatible applications, enabling seamless LC-MS integration for impurity identification workflows.

Application
Selection Property
Validation Focus
Succinylcholine impurity reference standard
Pharmacopeial traceability (Impurity 1)
ICH Q3B impurity limit testing and method validation
Succinylcholine chloride synthesis intermediate
Synthetic route efficiency via direct quaternization
Yield and purity after recrystallization
Nicotinic receptor SAR probe
Balanced hydrophilicity (LogP ~0.5)
In vitro buffer compatibility for receptor-binding assays
HPLC column qualification and method development
Mixed-mode retention on polar-embedded phases
System suitability and MS-compatible mobile phase transfer
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